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molecular formula C8H6N4 B8583069 4-Amino-pyrazolo[1,5-a]pyridine-7-carbonitrile

4-Amino-pyrazolo[1,5-a]pyridine-7-carbonitrile

Cat. No. B8583069
M. Wt: 158.16 g/mol
InChI Key: KUAFZPXJJJNOGI-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

To a clear solution of (7-cyano-pyrazolo[1,5-a]pyridin-4-yl)-carbamic acid tert-butyl ester (3 g, 11.6 mmol) in methylene chloride (40 mL) was added TFA (8 mL). The mixture was stirred at rt for 3 h, and then concentrated under reduced pressure. The residue was partitioned between EtOAc (100 mL) and sat. NaHCO3 solution (50 mL). The aqueous solution was separated and extracted with EtOAc (2×50 mL). The combined organic solutions were dried over Na2SO4, filtered though SiO2 pad, and concentrated under reduced pressure. Crystallization in EtOAc and 95% EtOH gave compound 777F (1.07 g, 58%) as a dark yellow solid. HPLC: 97% at 1.96 min (retention time) (YMC S5 ODS-A column 4.6×50 mm eluting with 1090% aqueous methanol over 4 mincontaining 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 159 [M+H]+.
Name
(7-cyano-pyrazolo[1,5-a]pyridin-4-yl)-carbamic acid tert-butyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[C:9]2[N:10]([N:16]=[CH:17][CH:18]=2)[C:11]([C:14]#[N:15])=[CH:12][CH:13]=1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:7][C:8]1[C:9]2[N:10]([N:16]=[CH:17][CH:18]=2)[C:11]([C:14]#[N:15])=[CH:12][CH:13]=1

Inputs

Step One
Name
(7-cyano-pyrazolo[1,5-a]pyridin-4-yl)-carbamic acid tert-butyl ester
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=2N(C(=CC1)C#N)N=CC2)=O
Name
Quantity
8 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc (100 mL) and sat. NaHCO3 solution (50 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous solution was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered though SiO2 pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crystallization in EtOAc

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=2N(C(=CC1)C#N)N=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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